molecular formula C14H11N5O B2498846 N,2-diphenyl-2H-tetrazole-5-carboxamide CAS No. 100541-97-7

N,2-diphenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2498846
CAS No.: 100541-97-7
M. Wt: 265.276
InChI Key: SJRQHQURDMRSOO-UHFFFAOYSA-N
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Description

N,2-diphenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms

Scientific Research Applications

N,2-diphenyl-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Biochemical Analysis

Biochemical Properties

N,2-diphenyl-2H-tetrazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound acts as a bioisostere for carboxylic acids, allowing it to mimic the behavior of carboxylic acid-containing molecules in biological systems . This property enables this compound to participate in receptor-ligand interactions, enzyme inhibition, and other biochemical processes. It has been shown to interact with enzymes such as cyclooxygenase and urease, inhibiting their activity and thereby affecting various metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes like cyclooxygenase, this compound can modulate inflammatory responses and other signaling pathways . Additionally, its interaction with urease can affect nitrogen metabolism in cells. Studies have shown that this compound can alter the expression of genes involved in these pathways, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The tetrazole ring’s ability to mimic carboxylic acids allows it to bind to enzyme active sites, inhibiting their function . This binding can result in the stabilization of enzyme-substrate complexes or the prevention of substrate binding, ultimately affecting the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These effects can vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of enzymes like cyclooxygenase and urease affects the metabolic flux of pathways related to inflammation and nitrogen metabolism . Additionally, this compound can influence the levels of metabolites involved in these pathways, leading to changes in cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The tetrazole ring’s lipophilicity allows this compound to penetrate cell membranes and reach intracellular targets . This property is crucial for its biochemical activity and overall effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, this compound may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzymes involved in metabolic pathways . This targeted localization is essential for the compound’s function and its ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-diphenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,2-diphenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the tetrazole ring can lead to the formation of amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines.

    Substitution: Halogenated phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide: Similar structure with a butyl group instead of a hydrogen atom.

    2-phenyl-2H-tetrazole-5-carboxylic acid: The precursor to N,2-diphenyl-2H-tetrazole-5-carboxamide.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its stability and potential for interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N,2-diphenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c20-14(15-11-7-3-1-4-8-11)13-16-18-19(17-13)12-9-5-2-6-10-12/h1-10H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRQHQURDMRSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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